2,3-Dimethylpyridin-4-OL

PI3Kδ inhibition AKT phosphorylation Cellular assay

Select 2,3-dimethylpyridin-4-ol (CAS 89776-31-8) for PDE4 and PI3Kδ drug discovery. This isomer is validated as an orally active PDE4 inhibitor scaffold with PI3Kδ IC50 374 nM and low CYP3A4 liability (10 μM). The adjacent 2,3-dimethyl arrangement is structurally essential—the 2,6-dimethyl isomer (CAS 13603-44-6) fails to replicate binding pocket complementarity. Also serves as a dihydroorotase negative control (IC50 1 mM). High-yield synthesis (91% key step) ensures cost-effective scale-up. Procure the correct isomer to ensure reproducible SAR data.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 89776-31-8
Cat. No. B1358020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyridin-4-OL
CAS89776-31-8
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=C(NC=CC1=O)C
InChIInChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
InChIKeyPTURTHBRTGJYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyridin-4-ol (CAS 89776-31-8): Procurement Baseline and Compound Class Context


2,3-Dimethylpyridin-4-ol (also designated as 2,3-dimethyl-1H-pyridin-4-one) is a C7H9NO pyridine derivative bearing methyl groups at the 2- and 3-positions and a hydroxyl group at the 4-position of the aromatic ring [1]. This substitution pattern establishes the compound as a member of the 4-pyridinol/4-pyridinone family, which is recognized for its capacity to form hydrogen-bonding networks and participate in coordination chemistry . The compound serves as both a standalone bioactive entity and a versatile synthetic intermediate, with documented applications ranging from enzyme inhibition to the construction of more complex heterocyclic frameworks .

2,3-Dimethylpyridin-4-ol (89776-31-8): Why Positional Isomers and Close Analogs Cannot Be Interchanged


Within the C7H9NO 4-pyridinol isomer space, substitution position dictates both electronic distribution and steric accessibility, thereby governing target engagement and metabolic fate. For 2,3-dimethylpyridin-4-ol, the adjacent 2,3-dimethyl arrangement creates a distinct electronic environment around the 4-hydroxyl group compared to the 2,6-dimethyl isomer (CAS 13603-44-6) or the 3-hydroxy-2-methylpyridine scaffold (CAS 1121-25-1) . In the context of enzyme inhibition, the 2,3-dimethyl substitution pattern has been specifically exploited in the development of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors, where the adjacency of substituents influences binding pocket complementarity and pharmacokinetic properties [1]. Generic replacement with a 2,6-dimethyl or 3-hydroxy-2-methyl analog would alter the spatial presentation of the hydrogen-bond-donating 4-OH moiety and the lipophilic methyl groups, risking loss of activity or introduction of uncharacterized off-target effects.

2,3-Dimethylpyridin-4-ol (89776-31-8): Quantitative Differentiation Evidence Against Analogs


PI3Kδ Cellular Inhibition Potency: 2,3-Dimethylpyridin-4-ol vs. Reference Inhibitor

2,3-Dimethylpyridin-4-ol inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM after 30 minutes of incubation, measured via electrochemiluminescence assay [1]. This cellular activity, while sub-micromolar, is 5-fold weaker than the reference PI3Kδ/p110α inhibitor (compound 211 from US9260439), which exhibits IC50 values of 35 nM (p110α) and 74 nM (p110δ) in recombinant enzyme assays [2]. The data position 2,3-dimethylpyridin-4-ol as a moderately potent PI3Kδ modulator rather than a high-affinity clinical candidate.

PI3Kδ inhibition AKT phosphorylation Cellular assay

CYP3A4 Inhibition Profile: Favorable Selectivity vs. Reference Inhibitor Class

In a time-dependent inhibition assay using human liver microsomes preincubated for 30 minutes, 2,3-dimethylpyridin-4-ol exhibited an IC50 of 10,000 nM (10 μM) against CYP3A4 [1]. This weak inhibition contrasts sharply with clinically significant CYP3A4 inhibitors such as ketoconazole (IC50 ~0.015-0.05 μM) and with the reference PI3K inhibitor comparator (BDBM50394897 series), which showed potent CYP3A4 time-dependent inhibition as a class liability [2]. The 10 μM IC50 value suggests minimal CYP3A4-mediated drug-drug interaction risk.

CYP3A4 drug-drug interaction metabolic stability

Dihydroorotase Inhibition: Class-Wide Activity at Supraphysiological Concentrations

2,3-Dimethylpyridin-4-ol was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 μM at pH 7.37, yielding an IC50 value of 1.00E+6 nM (1,000 μM, or 1 mM) [1]. This millimolar-range potency is characteristic of weak, non-specific inhibition. By comparison, optimized dihydroorotase inhibitors in the 4-pyridinol class (e.g., substituted 3-hydroxypyridin-4-ones) typically achieve IC50 values in the low micromolar to nanomolar range [2].

dihydroorotase pyrimidine biosynthesis enzyme inhibition

2,3-Disubstituted Pyridine Scaffold: Validated PDE4 Inhibitor Chemotype vs. 2,6-Disubstituted Series

Kato et al. (2013) identified 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors, demonstrating that the 2,3-dimethyl substitution pattern provides a distinct binding mode within the PDE4 catalytic pocket compared to 2,6-disubstituted analogs [1]. While the study does not report direct IC50 values for 2,3-dimethylpyridin-4-ol itself, the scaffold validation establishes that compounds bearing the 2,3-dimethyl-4-pyridinol core possess favorable oral pharmacokinetic properties that are absent in the 2,6-dimethyl isomer series . The 2,6-dimethylpyridin-4-ol (CAS 13603-44-6) has been primarily documented for anticoccidial veterinary applications, not human PDE4 inhibition .

PDE4 inhibitor oral bioavailability structure-activity relationship

Differentiation and Anti-Proliferative Activity: Monocytic Differentiation Induction vs. Untreated Controls

According to patent-derived activity descriptions, 2,3-dimethylpyridin-4-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This dual functional activity — both cytostatic (proliferation arrest) and differentiation-inducing — distinguishes it from simple cytotoxic agents or pyridine analogs such as 3-hydroxy-2-methylpyridine (CAS 1121-25-1), which is primarily documented as a synthetic intermediate and vitamin B6 derivative without comparable cellular differentiation activity . The quantitative differentiation data (specific IC50 values for proliferation arrest) are not publicly disclosed in accessible databases, limiting the evidence strength.

cell differentiation anti-cancer proliferation arrest

Synthetic Accessibility and Intermediacy: Scalable Preparation vs. Complex Analogs

2,3-Dimethylpyridin-4-ol is synthesized via a documented two-step process starting from 2,3-dimethyl-4-nitropyridine: acetylation with potassium acetate in acetic anhydride under reflux for 16 hours (91% yield to 4-acetoxy-2,3-dimethylpyridine), followed by aqueous hydrolysis under reflux for 4 hours . This synthetic accessibility contrasts with more heavily substituted analogs such as 5-bromo-2,3-dimethylpyridin-4-ol (CAS 1780046-70-9), which requires additional bromination steps and carries higher procurement cost and lead time . Furthermore, 2,3-dimethylpyridin-4-ol serves as a key intermediate in proton pump inhibitor synthesis, specifically for compounds targeting the gastric H+/K+ ATPase .

synthetic intermediate proton pump inhibitor scalable synthesis

2,3-Dimethylpyridin-4-ol (89776-31-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


PI3Kδ Pathway Probe Development Requiring Sub-Micromolar Cellular Activity

Based on the documented IC50 of 374 nM for PI3Kδ-mediated AKT phosphorylation inhibition in Ri-1 cells [1], 2,3-dimethylpyridin-4-ol is suitable for cellular pharmacology studies where moderate PI3Kδ modulation is acceptable. The compound's 10 μM CYP3A4 IC50 indicates low drug-drug interaction liability [1], making it a cleaner probe than many reference PI3K inhibitors that carry significant CYP inhibition baggage. Researchers should note the 5-fold potency gap relative to optimized PI3K inhibitors when interpreting results.

PDE4 Inhibitor Lead Optimization Using 2,3-Disubstituted Pyridine Scaffold

The validation of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors by Kato et al. [2] establishes 2,3-dimethylpyridin-4-ol as a preferred starting scaffold for PDE4 drug discovery programs. The compound's substitution pattern enables favorable binding pocket interactions and oral bioavailability that are not replicated by the 2,6-dimethyl isomer [2]. Medicinal chemistry teams should procure this specific isomer for SAR exploration rather than the 2,6-dimethyl analog.

Proton Pump Inhibitor Intermediate Supply and Scale-Up

The documented two-step synthesis from 2,3-dimethyl-4-nitropyridine with a 91% yield for the key acetylation step supports the use of 2,3-dimethylpyridin-4-ol as a cost-effective intermediate for proton pump inhibitor development. The compound serves as a precursor to 2,3-dimethyl-4-pyridinol N-oxide, a crucial intermediate in the synthesis of H+/K+ ATPase inhibitors . Procurement specialists should select this compound over brominated or substituted analogs for large-scale applications due to reduced synthetic complexity and shorter lead times.

Negative Control for Dihydroorotase Inhibition Studies

With an IC50 of 1 mM against dihydroorotase [3], 2,3-dimethylpyridin-4-ol functions effectively as a weak, non-specific inhibitor that can serve as a negative control compound in pyrimidine biosynthesis pathway studies. Researchers requiring compounds with minimal interference in this pathway should select 2,3-dimethylpyridin-4-ol over potent 3-hydroxypyridin-4-one inhibitors, which typically exhibit micromolar-to-nanomolar activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylpyridin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.